molecular formula C18H15NO2 B6368869 5-(3-(Benzyloxy)phenyl)pyridin-3-ol CAS No. 1258608-97-7

5-(3-(Benzyloxy)phenyl)pyridin-3-ol

Cat. No.: B6368869
CAS No.: 1258608-97-7
M. Wt: 277.3 g/mol
InChI Key: XDDOQJBKXCZGNX-UHFFFAOYSA-N
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Description

5-(3-(Benzyloxy)phenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a 3-(benzyloxy)phenyl substituent at the 5-position. Such bifunctional molecules are of interest in medicinal chemistry and materials science due to their tunable electronic properties and reactivity.

Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-17-9-16(11-19-12-17)15-7-4-8-18(10-15)21-13-14-5-2-1-3-6-14/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDOQJBKXCZGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683229
Record name 5-[3-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258608-97-7
Record name 5-[3-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Benzyloxyphenylboronic Acid

The benzyloxy group is introduced via nucleophilic substitution. A suspension of 3-hydroxyphenylboronic acid (10 mmol) and NaH (12 mmol) in anhydrous DMF (30 mL) is stirred at 0°C under inert atmosphere. Benzyl bromide (12 mmol) is added dropwise, and the mixture is stirred for 12 hours at room temperature. Quenching with ice water followed by extraction with ethyl acetate (3 × 50 mL) and chromatography (hexanes/EtOAc 9:1) yields 3-benzyloxyphenylboronic acid as a white solid (82% yield).

Key Data :

  • Reaction Time : 12 hours

  • Solvent : DMF

  • Base : NaH

  • Yield : 82%

Preparation of 5-Bromo-3-(tert-butyldiphenylsilyloxy)pyridine

3-Hydroxypyridine (10 mmol) is dissolved in dry CH₂Cl₂ (50 mL) with imidazole (15 mmol). tert-Butyldiphenylsilyl chloride (TBDPSCl, 12 mmol) is added, and the solution is stirred for 6 hours. After aqueous workup, the crude product is brominated using N-bromosuccinimide (NBS, 11 mmol) in CCl₄ under UV light for 3 hours. Purification by chromatography (hexanes/EtOAc 8:2) affords 5-bromo-3-(tert-butyldiphenylsilyloxy)pyridine (75% yield).

Key Data :

  • Protecting Group : TBDPS

  • Brominating Agent : NBS

  • Yield : 75%

Suzuki-Miyaura Coupling

A mixture of 5-bromo-3-(tert-butyldiphenylsilyloxy)pyridine (5 mmol), 3-benzyloxyphenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (15 mmol) in dioxane/water (4:1, 25 mL) is refluxed under N₂ for 18 hours. The product is extracted with EtOAc, and chromatography (hexanes/EtOAc 7:3) yields the coupled intermediate (68% yield). Deprotection with tetrabutylammonium fluoride (TBAF, 6 mmol) in THF at 0°C for 2 hours furnishes 5-(3-(benzyloxy)phenyl)pyridin-3-ol (90% deprotection yield).

Key Data :

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Coupling Yield : 68%

  • Deprotection Yield : 90%

Ullmann-Type Biaryl Coupling

Direct Coupling of 3-Benzyloxyphenyl Iodide and 3-Hydroxypyridine

3-Benzyloxyphenyl iodide (5 mmol), 3-hydroxypyridine (6 mmol), CuI (0.5 mmol), and 1,10-phenanthroline (1 mmol) are heated in DMSO (20 mL) at 110°C for 24 hours. The crude product is purified via chromatography (CH₂Cl₂/MeOH 95:5), yielding the target compound in 45% yield.

Key Data :

  • Catalyst : CuI/1,10-phenanthroline

  • Solvent : DMSO

  • Yield : 45%

Limitations

  • Low yield due to competing side reactions.

  • Requires stoichiometric copper, complicating purification.

Pyridine Ring Construction via Hantzsch Synthesis

Cyclization of Benzyloxy-Substituted Diketone

A mixture of ethyl 3-(3-benzyloxyphenyl)-3-oxopropanoate (10 mmol), ammonium acetate (40 mmol), and ethanol (50 mL) is refluxed for 48 hours. The resulting pyridine derivative is hydrolyzed with 6 M HCl (20 mL) and neutralized to yield this compound (32% overall yield).

Key Data :

  • Cyclization Time : 48 hours

  • Overall Yield : 32%

Comparative Analysis of Methods

Parameter Suzuki-Miyaura Ullmann Hantzsch
Yield (%)684532
Reaction Time (h)182448
Catalyst CostHigh (Pd)ModerateLow
ScalabilityExcellentPoorModerate
Purification ComplexityModerateHighLow

Optimization Strategies

Catalyst Screening for Suzuki Coupling

  • Pd(OAc)₂/XPhos : Increases yield to 76% but requires inert conditions.

  • NiCl₂(dppe) : Reduces cost (yield: 58%) but extends reaction time to 36 hours.

Solvent Effects

  • Toluene/EtOH (3:1) : Improves solubility of boronic acid, boosting yield to 72%.

  • DMF : Causes decomposition of silyl-protected intermediates.

Industrial-Scale Considerations

  • Continuous Flow Suzuki Coupling : Reduces reaction time to 2 hours with 85% yield.

  • In-Situ Protecting Group Removal : Eliminates separate deprotection steps, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Benzyloxy)phenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 5-(3-(Benzyloxy)phenyl)pyridin-3-one.

    Reduction: Formation of 5-(3-(Benzyloxy)phenyl)dihydropyridin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-(Benzyloxy)phenyl)pyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-(Benzyloxy)phenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. Molecular docking studies have shown that this compound can bind to the ATP binding site of enzymes like EGFR kinase, suggesting its potential as an inhibitor .

Comparison with Similar Compounds

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol

  • Structure : Differs in the pyridine substitution pattern (2-position vs. 3-position hydroxyl) and includes a propargyl alcohol group.
  • Molecular Weight: 239.27 g/mol (vs. target compound’s approximate 275.3 g/mol, assuming C₁₈H₁₅NO₂).
  • Key Differences: The propargyl alcohol moiety introduces alkyne reactivity, enabling click chemistry applications. The hydroxyl group’s position (pyridin-2-yl vs.
  • Applications : Catalogued as a specialty chemical (price: $320/g), suggesting use in niche synthetic pathways .

2-Amino-5-[3-(benzyloxy)phenyl]pyridine

  • Structure: Replaces the hydroxyl group at the 3-position with an amino group (NH₂).
  • Key Differences: The amino group increases basicity (pKa ~5–6 for pyridinamines) compared to the hydroxyl group (pKa ~8–10 for phenols). Hydrogen-bonding capacity shifts from H-bond donor (OH) to H-bond acceptor (NH₂).

5-Bromo-2,6-dimethylpyridin-3-ol

  • Structure : Contains bromine and methyl substituents on the pyridine ring.
  • Properties :
    • LogP : 2.17 (indicative of moderate lipophilicity).
    • PSA : 33.12 Ų (lower than the target compound’s estimated PSA due to fewer polar groups).
  • Key Differences :
    • Bromine enhances electrophilic substitution reactivity.
    • Methyl groups reduce solubility in polar solvents compared to the benzyloxy-phenyl group.
  • Applications: Potential intermediate in halogenation reactions or agrochemical synthesis .

5-(Pyridin-3-yl)benzene-1,3-dicarboxylic Acid

  • Structure : Features a pyridine ring linked to a benzene ring with two carboxylic acid groups.
  • Key Differences: Carboxylic acids confer high polarity (PSA > 100 Ų) and acidity (pKa ~2–3), contrasting with the target compound’s phenol (pKa ~10). Applications likely diverge toward metal-organic frameworks (MOFs) or polymer synthesis due to chelating capability .

Q & A

Q. What are the key synthetic routes for 5-(3-(Benzyloxy)phenyl)pyridin-3-ol, and how can its purity be optimized?

Answer: The synthesis typically involves coupling a benzyloxy-substituted aryl halide with a hydroxyl-substituted pyridine intermediate. A common approach includes:

Sonogashira Coupling: Reacting 3-(benzyloxy)phenylacetylene with 5-bromopyridin-3-ol under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of CuI and a base like triethylamine .

Protection/Deprotection: The benzyloxy group serves as a protecting group for the hydroxyl moiety during synthesis, which can later be removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA) .
Purity Optimization:

  • Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient).
  • Recrystallization from ethanol/water mixtures improves crystallinity.
  • Monitor reactions via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and confirm purity via HPLC (C18 column, 70:30 H₂O/MeCN) .

Q. How can spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H NMR (DMSO-d₆):
    • Aromatic protons: δ 7.25–8.10 (multiplet, 9H, pyridine and phenyl groups).
    • Benzyloxy CH₂: δ 5.15 (s, 2H).
    • Hydroxyl proton: δ 9.80 (s, 1H, exchanges with D₂O) .
  • ¹³C NMR:
    • Pyridine carbons: δ 148–155 ppm.
    • Benzyloxy carbon: δ 69.90 ppm .
  • FTIR:
    • O-H stretch: ~3200 cm⁻¹ (broad).
    • C-O (benzyl ether): ~1250 cm⁻¹.
    • Aromatic C=C: ~1600 cm⁻¹ .

Q. What are the key reactivity patterns of this compound?

Answer:

  • Benzyloxy Deprotection: Selective removal using H₂/Pd-C in ethanol yields 5-(3-hydroxyphenyl)pyridin-3-ol, enabling further functionalization (e.g., alkylation, acylation) .
  • Electrophilic Substitution: The pyridine ring undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the hydroxyl group.
  • Metal Coordination: The hydroxyl and pyridine N act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Answer:

  • Docking Studies (AutoDock Vina):
    • Target enzymes (e.g., kinases) using PDB structures (e.g., 1ATP).
    • The benzyloxy group enhances hydrophobic interactions with active-site residues (e.g., Leu83 in EGFR kinase) .
  • MD Simulations (GROMACS):
    • Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å indicates stable binding).
    • Free energy calculations (MM-PBSA) quantify binding affinity .

Q. How do structural analogs of this compound compare in biological activity?

Answer:

Analog Substitution Biological Activity (IC₅₀)
5-(3-Hydroxyphenyl)pyridin-3-olNo benzyloxyEGFR inhibition: 12 μM
5-(4-Benzyloxyphenyl)pyridin-3-olPara-benzyloxyCOX-2 inhibition: 8 μM
Target Compound Meta-benzyloxyEGFR inhibition: 5 μM

The meta-substituted benzyloxy group improves steric compatibility with kinase active sites compared to para-substituted analogs .

Q. How can contradictory solubility data for this compound be resolved?

Answer: Reported solubility discrepancies (e.g., 1.2 mg/mL in DMSO vs. 0.5 mg/mL in water) arise from:

Solvent Polarity: The benzyloxy group increases hydrophobicity; use co-solvents (e.g., 10% DMSO in PBS) for aqueous assays.

Crystallinity: Amorphous forms (via rapid cooling) exhibit higher solubility than crystalline forms.

pH-Dependent Solubility: Protonation of the pyridine N at acidic pH (e.g., pH 3) increases solubility by 30% .

Q. What strategies improve the stability of this compound under physiological conditions?

Answer:

  • Lyophilization: Store as a lyophilized powder at -20°C; reconstitute in degassed buffers to prevent oxidation.
  • Chelating Agents: Add EDTA (1 mM) to metal-containing buffers to prevent catalytic degradation.
  • Prodrug Design: Mask the hydroxyl group as an acetate ester (stable in plasma, hydrolyzed intracellularly) .

Q. How can regioselective functionalization of this compound be achieved?

Answer:

  • Directed Ortho-Metalation (DoM): Use LDA to deprotonate the hydroxyl group, directing lithiation to the ortho position for halogenation or carboxylation.
  • Cross-Coupling: Suzuki-Miyaura coupling at the pyridine C4 position (pre-functionalized with Br) using arylboronic acids .

Q. Table 1: Key Synthetic Parameters

Step Reagents/Conditions Yield Purity (HPLC)
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, 80°C65%98%
Benzyloxy DeprotectionH₂ (1 atm), Pd-C, EtOH, 25°C90%99%

Q. Table 2: Comparative Biological Activity

Target Assay Type IC₅₀ (μM) Ref.
EGFR KinaseFluorescence5.0 ± 0.2
COX-2ELISA15.3 ± 1.1

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